molecular formula C11H10F2N2 B7591846 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole

Cat. No. B7591846
M. Wt: 208.21 g/mol
InChI Key: YZYYZYOJQPKXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole, also known as DFPMP, is a chemical compound that belongs to the pyrazole class of compounds. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. DFPMP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders.

Mechanism of Action

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole exerts its pharmacological effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and play a crucial role in pain, inflammation, and neurological function. By inhibiting FAAH, 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole increases the levels of endocannabinoids in the body, leading to analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole can reduce pain and inflammation by increasing the levels of endocannabinoids in the body. 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it an ideal tool for studying the role of endocannabinoids in various diseases. 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole is also relatively easy to synthesize and can be obtained in high purity and yield. However, 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has some limitations for lab experiments. It is a small molecule that may not penetrate cell membranes easily, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole. One area of interest is the development of 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole analogs with improved pharmacological properties. Another area of interest is the investigation of the role of endocannabinoids in various diseases and the potential therapeutic applications of FAAH inhibitors like 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole and its potential applications in the treatment of neurological disorders.

Synthesis Methods

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole can be synthesized using several methods, including the reaction of 3,4-difluorobenzyl bromide with 4-methylpyrazole in the presence of a base. Another method involves the reaction of 3,4-difluorobenzaldehyde with 4-methylpyrazole in the presence of a reducing agent. Both methods yield 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole in high purity and yield.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole is a potent analgesic and anti-inflammatory agent that can alleviate pain and inflammation in animal models of various diseases, including neuropathic pain, osteoarthritis, and rheumatoid arthritis. 1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2/c1-8-5-14-15(6-8)7-9-2-3-10(12)11(13)4-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYYZYOJQPKXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole

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